![molecular formula C15H12ClN3O2S B2955448 N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-40-3](/img/structure/B2955448.png)
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
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Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, also known as CBH, is a chemical compound that has attracted significant attention in scientific research due to its potential use in the development of new drugs. CBH is a hydrazide derivative of phenoxyacetic acid, and it has a molecular weight of 343.81 g/mol.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide. For instance, compounds bearing the benzimidazole and 1,3,4-oxadiazole motifs have been synthesized and tested for their antimicrobial properties. These compounds showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Anticancer Evaluation
Another research focus is the anticancer activity of related compounds. For example, derivatives synthesized from o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid have been evaluated for their in vitro anticancer properties. One compound, in particular, showed promising activity against a breast cancer cell line, highlighting the potential of benzothiazole and its derivatives in anticancer drug development (Salahuddin et al., 2014).
properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCFPDUFDQILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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